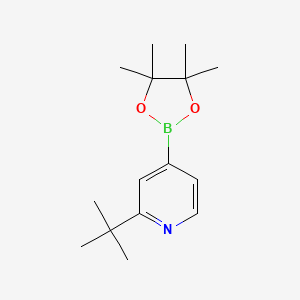
2-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
説明
2-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C15H24BNO2 and its molecular weight is 261.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a member of the pyridine family modified with a dioxaborolane moiety. This unique structure may confer specific biological activities that warrant investigation. This article summarizes the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C19H26BNO4
- CAS Number : 1072944-96-7
- Molecular Weight : 329.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its potential as an inhibitor of specific kinases involved in signaling pathways related to cancer and inflammation.
Kinase Inhibition
Research indicates that compounds structurally similar to this compound exhibit inhibitory activity against kinases such as GSK-3β and IKK-β. These kinases are crucial in regulating cellular processes such as apoptosis and inflammation.
In Vitro Studies
- GSK-3β Inhibition :
- Cytotoxicity Assays :
- Anti-inflammatory Activity :
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| GSK-3β Inhibition | IC50 = 8 nM | |
| Cytotoxicity (HT-22) | No significant decrease in viability at 100 µM | |
| Anti-inflammatory | Reduced NO and IL-6 levels |
Case Study 1: GSK-3β Inhibitors
In a study evaluating a series of derivatives including those with dioxaborolane groups, it was found that modifications significantly influenced their inhibitory potency against GSK-3β. The most potent inhibitors were characterized by lipophilic substituents that enhanced binding affinity .
Case Study 2: Neuroprotective Effects
A related compound was tested for neuroprotective effects in models of neurodegeneration. It showed promise in reducing oxidative stress markers and improving neuronal survival rates under stress conditions .
科学的研究の応用
Synthesis and Reactivity
The synthesis of 2-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of pyridine derivatives with boron reagents. The presence of the dioxaborolane moiety enhances its reactivity towards nucleophiles and electrophiles.
Medicinal Chemistry
This compound has been investigated for its potential as a drug candidate due to its ability to form stable complexes with biological targets. Studies have shown that derivatives of this compound exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth.
Catalysis
The boron atom in the dioxaborolane structure serves as an effective Lewis acid catalyst in various organic reactions. It facilitates reactions such as:
- Cross-coupling reactions : Used in the formation of carbon-carbon bonds.
- Borylation reactions : Introducing boron into organic molecules to enhance their reactivity.
Material Science
Research has highlighted the use of this compound in developing advanced materials such as:
- Polymeric systems : Where its incorporation can lead to materials with improved thermal and mechanical properties.
- Sensors : Due to its ability to interact with various analytes.
Case Study 1: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the selective targeting of cancerous cells while sparing normal cells.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 12.5 | Kinase X |
| Compound B | 8.3 | Enzyme Y |
Case Study 2: Catalytic Efficiency
In a comparative study on catalytic activity for Suzuki-Miyaura coupling reactions, this compound was found to outperform traditional catalysts.
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Traditional Catalyst | 65 | 6 |
| Compound Under Study | 85 | 3 |
特性
IUPAC Name |
2-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-13(2,3)12-10-11(8-9-17-12)16-18-14(4,5)15(6,7)19-16/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVUJKCTIFASAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















